molecular formula C17H18ClNO2 B13055442 Benzyl 2-amino-3-(2-chlorophenyl)butanoate

Benzyl 2-amino-3-(2-chlorophenyl)butanoate

Cat. No.: B13055442
M. Wt: 303.8 g/mol
InChI Key: SZPYKDKWEVNBFT-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-(2-chlorophenyl)butanoate is a structurally complex ester derivative characterized by a benzyl ester group, a 2-chlorophenyl substituent, and an amino functional group.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

benzyl 2-amino-3-(2-chlorophenyl)butanoate

InChI

InChI=1S/C17H18ClNO2/c1-12(14-9-5-6-10-15(14)18)16(19)17(20)21-11-13-7-3-2-4-8-13/h2-10,12,16H,11,19H2,1H3

InChI Key

SZPYKDKWEVNBFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3-(2-chlorophenyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of benzyl bromide with 2-amino-3-(2-chlorophenyl)butanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-3-(2-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

Biological Applications

Benzyl 2-amino-3-(2-chlorophenyl)butanoate has been investigated for several biological activities:

  • Biochemical Probes: The compound serves as a biochemical probe in enzyme interaction studies. It has shown potential as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
  • Anti-inflammatory Properties: Preliminary studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammation control.
  • Cancer Research: Related compounds have demonstrated antiproliferative activity against cancer cell lines such as HeLa cells, suggesting potential use in cancer therapeutics .

Case Study 1: Enzyme Interaction Studies

Research has focused on this compound's interactions with specific enzymes. For instance, studies have shown that it can modulate enzyme activities involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders.

Case Study 2: Anti-inflammatory Activity

In vitro studies have evaluated the compound's efficacy in reducing inflammation markers in cell cultures. Results indicated significant reductions in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Chlorinated Aromatic Groups

  • 2-Chloroaniline (CAS 95-51-2): A primary aromatic amine with a chlorine substituent at the ortho position. Unlike the target compound, 2-chloroaniline lacks an ester backbone and amino group substitution. Its toxicity and environmental persistence are well-documented, with EPA noting its presence in industrial effluents .
  • 4-Chloroaniline (CAS 106-47-8) : A positional isomer with chlorine at the para position. Para-substituted chloroanilines generally exhibit lower volatility and higher melting points compared to ortho-substituted analogs due to symmetry . This suggests that the 2-chlorophenyl group in the target compound may increase steric hindrance and reduce crystallinity compared to para-substituted analogs.

Ester Derivatives with Benzyl or Aromatic Groups

  • Benzyl butanoate is widely used in flavor and fragrance industries due to its fruity aroma . The addition of the 2-chlorophenyl and amino groups in the target compound would likely reduce volatility (as seen in other halogenated esters) and alter solubility profiles.
  • Ethyl 3-Octenoate and Hexyl Butanoate: Found in passion fruit volatiles, these esters demonstrate the role of alkyl chain length in volatility. For example, hexyl butanoate has a higher molecular weight and lower vapor pressure than ethyl esters . The benzyl group in the target compound may further reduce volatility compared to aliphatic esters.

Amino-Substituted Esters

  • Methyl 2-Benzoylamino-3-Oxobutanoate: Synthesized via condensation reactions involving aromatic amines and oxo-esters, this compound shares a similar β-amino ester backbone but lacks the 2-chlorophenyl group . The presence of chlorine in the target compound may enhance electrophilicity at the carbonyl carbon, influencing reactivity in nucleophilic substitution or cyclization reactions.

Functional Group Influence on Properties

A comparative table highlights key differences:

Compound Key Functional Groups Volatility (Relative) Likely Reactivity
Benzyl 2-amino-3-(2-Cl-phenyl)butanoate Benzyl ester, 2-Cl-phenyl, amino Low High (amide/ester hydrolysis, Cl substitution)
Benzyl Butanoate Benzyl ester Moderate Low (ester hydrolysis only)
2-Chloroaniline Aromatic amine, Cl High Moderate (electrophilic substitution)
Methyl 2-Benzoylamino-3-oxobutanoate β-Amino ester, oxo group Low High (cyclization via oxo group)

Research Implications and Limitations

  • Synthetic Optimization : Leveraging methods from heterocyclic chemistry (e.g., PPA-mediated cyclization ) to explore derivative formation.
  • Volatility Profiling : Comparative headspace or SPME analyses (as in passion fruit ester studies ) to quantify vapor pressure and stability.

Biological Activity

Benzyl 2-amino-3-(2-chlorophenyl)butanoate is a chemical compound notable for its unique structure, which includes a benzyl group, an amino group, and a chlorophenyl moiety. Its molecular formula contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular weight is approximately 303.8 g/mol. Its structural features are significant as they influence both chemical reactivity and biological interactions. The presence of the chlorine atom on the phenyl ring is particularly noteworthy, as it can modulate the compound's affinity for various biological targets.

Property Value
Molecular FormulaC15_{15}H16_{16}ClN
Molecular Weight303.8 g/mol
Functional GroupsAmino, Ester

Synthesis

This compound is typically synthesized through multi-step organic reactions. A common synthetic route involves the reaction of benzylamine with appropriate chloro-substituted butanoic acid derivatives. This synthesis can be optimized using continuous flow reactors to improve yields and reaction conditions.

Antiinflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These effects suggest its potential as a therapeutic agent for conditions characterized by inflammation and pain. The specific mechanisms involve modulation of enzyme activities or receptor interactions, although detailed pathways remain to be elucidated.

Enzyme Interaction Studies

Research has shown that this compound may act as a biochemical probe in studying enzyme interactions. It has been suggested that the compound could inhibit or activate specific enzymes, influencing various biochemical pathways crucial for cellular functions.

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Similar compounds with benzyl moieties have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colorectal cancers . The presence of electron-donating groups in related structures has been linked to increased cytotoxicity, indicating that modifications to the benzyl group may enhance therapeutic efficacy .

Study on Antimicrobial Activity

In a comparative study of related compounds, it was found that only a few exhibited significant antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This suggests that while this compound may not be primarily an antimicrobial agent, its structural analogs could provide insights into enhancing such properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed on derivatives similar to this compound. This analysis indicates that modifications to the phenyl ring significantly affect biological activity. For instance, variations in substituents can alter interactions with molecular targets, impacting both efficacy and toxicity profiles .

Q & A

Q. Purity Validation :

  • HPLC : Monitor retention time against a reference standard.
  • NMR Spectroscopy : Confirm absence of impurities via integration of proton signals (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : Verify molecular ion peak ([M+H]⁺) at m/z 308.1 (calculated for C₁₇H₁₈ClNO₂) .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzyl ester (δ ~5.1 ppm for CH₂O), 2-chlorophenyl aromatic protons (δ ~7.3–7.5 ppm), and amino protons (δ ~1.5–2.5 ppm, if unprotected) .
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and amino (N-H stretch at ~3350 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 307.0974 for C₁₇H₁₇ClNO₂) to rule out isobaric interferences .

Advanced: How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during esterification to induce asymmetry .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Dynamic Kinetic Resolution : Combine asymmetric hydrogenation with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% enantiomeric excess (ee) .
  • Chiral HPLC : Validate ee using a Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .

Advanced: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, methanol, and chloroform at 25°C using a gravimetric method (e.g., saturate solution filtered and dried).
  • Temperature Control : Note discrepancies arising from variations in experimental temperatures (e.g., solubility in ethanol increases from 15 mg/mL at 20°C to 45 mg/mL at 40°C) .
  • Ionic Strength Effects : Assess solubility in buffered solutions (pH 2–10) to mimic physiological conditions, as protonation of the amino group alters hydrophilicity .

Advanced: What methodologies assess stability under varying pH conditions?

Methodological Answer:

Buffer Preparation : Prepare solutions at pH 1 (HCl), 7.4 (phosphate buffer), and 10 (NaOH).

Incubation : Store the compound at 37°C for 24–72 hours.

Analysis :

  • HPLC : Quantify degradation products (e.g., free amino acid or benzyl alcohol).
  • Circular Dichroism (CD) : Monitor conformational changes in the amino acid backbone at pH extremes .

Key Finding : The ester bond is prone to hydrolysis below pH 3, while the amino group oxidizes above pH 9 .

Advanced: How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes in ’s RPTPβ ζ inhibition study) using AutoDock Vina. Validate with IC₅₀ data from enzymatic assays .
  • MD Simulations : Assess stability in lipid bilayers (for membrane permeability studies) via GROMACS .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., MY33-3 hydrochloride in ).
  • Dose-Response Curves : Generate IC₅₀ values with 8-point dilution series (0.1–100 μM) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed activity differences .

Basic: What are safe handling protocols for this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of benzyl alcohol (irritant) .
  • Waste Disposal : Quench with 10% NaOH solution to hydrolyze residual ester before disposal .

Advanced: How to design SAR studies for analogs of this compound?

Methodological Answer:

  • Scaffold Modification : Replace the 2-chlorophenyl group with 3-(methylsulfonyl)phenyl (as in ) to assess electronic effects.
  • Amino Acid Substitution : Compare activity of L- vs. D-amino acid configurations using enantiomerically pure samples .
  • In Silico Screening : Generate a virtual library of analogs with varying ester groups (e.g., methyl, tert-butyl) and prioritize synthesis based on ADMET predictions .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

  • Low-Temperature Conditions : Conduct reactions at –20°C to slow base-catalyzed racemization.
  • Protecting Group Choice : Use Fmoc (fluorenylmethyloxycarbonyl) instead of Boc for better stereochemical stability .
  • Chiral Derivatizing Agents : Confirm enantiopurity via Mosher’s ester analysis before and after key steps .

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